molecular formula C22H20FN5O3 B2549195 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 921917-45-5

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide

Cat. No. B2549195
CAS RN: 921917-45-5
M. Wt: 421.432
InChI Key: BQOUTFFAZSWLEH-UHFFFAOYSA-N
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Description

“N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide” is a complex organic compound that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a 4-fluorobenzyl group, an ethyl group, and a 2-phenoxyacetamide group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrazolo[3,4-d]pyrimidine core, with the various substituents adding complexity to the structure . The presence of the fluorobenzyl and phenoxyacetamide groups would likely have significant effects on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl and phenoxyacetamide groups could affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. In the case of our compound, studies have shown that it possesses inhibitory activity against influenza A. Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated an IC50 value of 7.53 μmol/L against influenza A, with a high selectivity index (SI) value of 17.1 for CoxB3 virus .

Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Neurochemical Effects

Research has explored the neurochemical effects of related compounds. For instance, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-triazole (a structurally related compound) was studied in a model of epilepsy induced by pentylenetetrazole (PTZ). The PTZ-treated group showed alterations in neurotransmitter levels, including decreased serotonin (5-HT) and increased norepinephrine (NM) and gamma-aminobutyric acid (GABA) in brain tissue .

Antibacterial Activity

While not directly related to our compound, the synthesis of Schiff base derivatives containing indole has been investigated for antibacterial activity. Microwave-assisted synthesis of these derivatives resulted in improved yields (85–96%) and significantly reduced reaction times (4–8 minutes) compared to conventional methods .

Environmental Degradation

In environmental studies, the degradation kinetics of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide have been explored. Researchers investigated hydrolysis and photolysis kinetics, as well as potential degradation intermediates. Understanding its fate in water is crucial for environmental risk assessment .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, investigation of its reactivity and mechanism of action, and evaluation of its potential biological activities .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

Similar compounds have been found to inhibit certain enzymes , suggesting that this compound may also act as an inhibitor.

Biochemical Pathways

Similar compounds have been found to affect various biological activities , suggesting that this compound may also affect multiple pathways.

Pharmacokinetics

Similar compounds have shown good permeability and low efflux in a caco-2 assay, suggesting potential oral bioavailability .

Result of Action

Similar compounds have been found to have various biological activities , suggesting that this compound may also have multiple effects.

Action Environment

Similar compounds have been found to have various biological activities under different conditions , suggesting that this compound may also be influenced by environmental factors.

properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c23-17-8-6-16(7-9-17)13-27-15-25-21-19(22(27)30)12-26-28(21)11-10-24-20(29)14-31-18-4-2-1-3-5-18/h1-9,12,15H,10-11,13-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOUTFFAZSWLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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